

Toxicological Profile of Fluazinam in Non-target Organisms: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

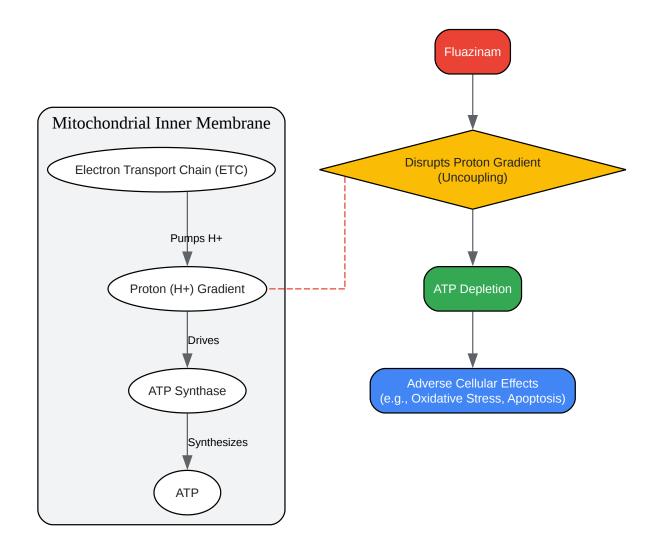
Fluazinam is a broad-spectrum fungicide widely used in agriculture to control a variety of fungal diseases.[1] Its mode of action involves the uncoupling of oxidative phosphorylation in mitochondria, disrupting the energy production process in target fungi.[1][2] While effective against fungal pathogens, concerns regarding its potential impact on non-target organisms are critical for a comprehensive environmental risk assessment. This technical guide provides a detailed toxicological profile of **Fluazinam** in various non-target organisms, including aquatic and terrestrial species. It summarizes key quantitative toxicity data, outlines experimental protocols for ecotoxicological testing, and visualizes the mechanism of action and experimental workflows.

Mechanism of Action in Non-target Organisms

Fluazinam's primary mode of action is the uncoupling of oxidative phosphorylation.[1][2] In non-target organisms, this disruption of the mitochondrial respiratory chain can lead to a cascade of cellular events. By interfering with the proton gradient across the inner mitochondrial membrane, **Fluazinam** inhibits the synthesis of ATP, the primary energy currency of the cell.[3] This energy depletion can impair essential physiological functions, leading to sublethal effects or mortality. While the primary target is ATP synthase in fungi, **Fluazinam** can also affect mitochondrial respiration in other organisms to varying degrees.[3] Some studies in



human cell lines suggest it can also induce oxidative stress and apoptosis through signaling pathways involving p38 and JNK.[4][5]



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Caption: Mechanism of **Fluazinam** as an uncoupler of oxidative phosphorylation.

Toxicological Data

The following tables summarize the quantitative toxicological data for **Fluazinam** in various non-target organisms.

Aquatic Organisms





Fluazinam is classified as highly to very highly toxic to aquatic organisms.[6][7][8]



Species	Endpoint	Value	Exposure Duration	Reference
Fish				
Oncorhynchus mykiss (Rainbow Trout)	LC50	0.036 mg/L	96 hours	[9]
Oncorhynchus mykiss (Rainbow Trout)	LC50	0.14 mg/L	96 hours	[6]
Cyprinus carpio (Common Carp)	LC50	0.15 mg/L	96 hours	[10]
Brachydanio rerio (Zebrafish)	LC50	0.10 mg/L	96 hours	[11]
Invertebrates				
Daphnia magna (Water Flea)	EC50 (Immobilisation)	0.22 mg/L	48 hours	[9]
Daphnia magna (Water Flea)	EC50 (Immobilisation)	0.042 mg/L	48 hours	[6]
Daphnia magna (Water Flea)	NOEC (Reproduction)	0.068 mg/L	21 days	[12]
Chironomus riparius (Midge)	LC50	0.045 mg/L	48 hours	[9]
Algae				
Pseudokirchnerie lla subcapitata	EC50 (Growth Inhibition)	0.11 mg/L	72 hours	[6]
Chlorella vulgaris	EC50 (Growth Inhibition)	0.194 mg/L	96 hours	[11]
Lemna gibba (Duckweed)	LC50	>0.0691 mg/L	7 days	[9]



Terrestrial Invertebrates

Fluazinam exhibits low acute toxicity to bees and earthworms.[13] However, sublethal and chronic effects have been noted.

Species	Endpoint	Value	Exposure Duration	Reference
Bees				
Apis mellifera (Honeybee)	LD50 (Oral)	>100 μ g/bee	48 hours	[9]
Apis mellifera (Honeybee)	LD50 (Contact)	>200 μ g/bee	48 hours	[9]
Partamona helleri (Stingless Bee)	-	Sublethal effects on midgut, oxidative stress, and behavior at field concentrations.	24 hours	[14]
Earthworms				
Eisenia fetida	LC50 (Artificial Soil)	>1000 mg/kg soil	14 days	[1]
Eisenia fetida	NOEC (Reproduction)	Not specified, but concerns for reproductive toxicity have been raised.	-	[15]

Birds

Fluazinam has low acute toxicity to birds.[1][13]



Species	Endpoint	Value	Reference
Colinus virginianus (Bobwhite Quail)	LD50 (Oral)	1782 mg/kg bw	[12]
Anas platyrhynchos (Mallard Duck)	LD50 (Oral)	4190 mg/kg bw	[1]
Colinus virginianus (Bobwhite Quail)	LC50 (Dietary)	>10500 ppm	[13]

Mammals

Fluazinam demonstrates low acute oral toxicity in mammals.[1] However, chronic exposure can lead to effects on the liver and other organs.[13]

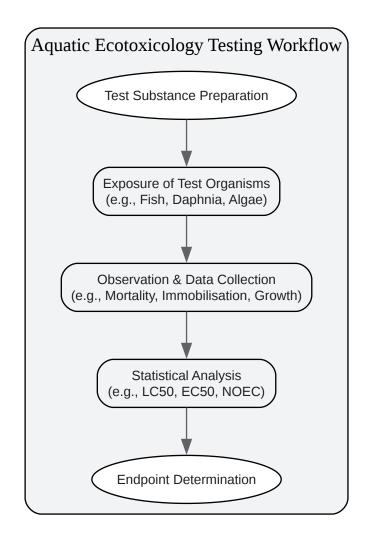
Species	Endpoint	Value	Notes	Reference
Rat	LD50 (Oral)	>5000 mg/kg bw	-	[1]
Rat	NOAEL (2-year chronic)	1.49 mg/kg bw/day	-	[16]
Rat	LOAEL (Developmental)	Not specified	Fetal effects observed only at doses causing maternal toxicity.	[13]
Dog	NOAEL (1-year chronic)	1 mg/kg bw/day	-	[16]

Experimental Protocols

The toxicological data presented are primarily derived from standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental protocols.

Aquatic Toxicity Testing





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Caption: Generalized workflow for aquatic ecotoxicology testing.

- 3.1.1. Fish Acute Toxicity Test (OECD 203) This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.[12][16]
- Test Organism: Recommended species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).[12][17]
- Test Conditions: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions (e.g., temperature, pH, dissolved oxygen).[12][18] The test can be static, semi-static (with renewal of the test solution), or flow-through.[12]



- Observations: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
 [12]
- Endpoint: The LC50 value with 95% confidence intervals is calculated.[16]
- 3.1.2. Daphnia magna Reproduction Test (OECD 211) This chronic test assesses the impact of a substance on the reproductive output of Daphnia magna.[13][14]
- Test Organism: Young female Daphnia magna (<24 hours old).[13][19]
- Test Conditions: Daphnids are individually exposed to different concentrations of the test substance in a semi-static system for 21 days.[13][19]
- Observations: The number of living offspring produced per parent animal is counted.
 Parental mortality and mobility are also recorded.[19][20]
- Endpoints: The No Observed Effect Concentration (NOEC) and the concentration causing a specified percent reduction in reproduction (e.g., EC10, EC50) are determined.[13]
- 3.1.3. Freshwater Alga and Cyanobacteria Growth Inhibition Test (OECD 201) This test evaluates the effects of a substance on the growth of freshwater algae.[21][22]
- Test Organism: Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata).[23]
- Test Conditions: Algal cultures are exposed to a range of concentrations of the test substance for 72 hours under constant illumination and temperature.[21][22]
- Observations: Algal growth is measured at 24, 48, and 72 hours, typically by cell counting or measuring biomass.[1][23]
- Endpoints: The EC50 for growth rate inhibition and yield are calculated, as well as the NOEC.[23]

Terrestrial Invertebrate Toxicity Testing

3.2.1. Earthworm Acute Toxicity Test (OECD 207) This test determines the acute toxicity of a substance to earthworms.[7][24]



- Test Organism: Adult earthworms of the species Eisenia fetida.[24][25]
- Test Conditions: Earthworms are exposed to the test substance mixed into an artificial soil for 14 days.[7][24]
- Observations: Mortality and sublethal effects (e.g., changes in body weight, behavioral abnormalities) are assessed at 7 and 14 days.[7][9]
- Endpoint: The LC50 is determined, and a NOEC may also be established.[6]
- 3.2.2. Honeybee Acute Oral Toxicity Test (OECD 213) This laboratory test assesses the acute oral toxicity of a substance to adult honeybees.[11][26]
- Test Organism: Young adult worker honeybees (Apis mellifera).[27]
- Test Conditions: Bees are fed a sucrose solution containing a range of concentrations of the test substance.[10][27]
- Observations: Mortality and any behavioral abnormalities are recorded at specified intervals (e.g., 4, 24, 48, and up to 96 hours).[26][27]
- Endpoint: The LD50 (the dose causing 50% mortality) is calculated in μg of active substance per bee.[10]

Conclusion

The toxicological profile of **Fluazinam** reveals a significant risk to aquatic ecosystems, with high to very high toxicity observed in fish, invertebrates, and algae. In contrast, its acute toxicity to terrestrial invertebrates like bees and earthworms, as well as to birds and mammals, is low. However, the potential for sublethal and chronic effects, particularly on earthworm reproduction, warrants further consideration in environmental risk assessments. The primary mechanism of toxicity across different organisms is the uncoupling of oxidative phosphorylation, leading to cellular energy depletion. A comprehensive understanding of these toxicological endpoints and the underlying mechanisms is essential for the development of effective risk mitigation strategies and to ensure the environmentally sound use of this fungicide.



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